Ethyl 4-(1-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(1-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydropyrimidinyl group, and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It is known that similar compounds bind with high affinity to their targets, resulting in various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities .
Action Environment
The environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidinyl Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with urea in the presence of a suitable catalyst to form the 2,6-dioxo-1,2,3,6-tetrahydropyrimidinyl intermediate.
Piperazine Derivatization: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.
Esterification: Finally, the compound undergoes esterification with ethyl chloroformate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives with altered functional groups.
Reduction: Formation of reduced analogs with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Ethyl 4-(1-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.
Comparison with Similar Compounds
Ethyl 4-(1-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(1-(2-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-(1-(2-bromophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 4-(1-(2-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific fluorophenyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c1-2-26-17(25)21-9-7-20(8-10-21)14-11-15(23)22(16(24)19-14)13-6-4-3-5-12(13)18/h3-6,11H,2,7-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLXQKVIDGGTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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